3,5-Dimethoxybenzylamine
Description
Historical Context and Discovery
The development and characterization of this compound emerged from systematic investigations into substituted benzylamine derivatives during the latter half of the twentieth century. Early synthetic approaches to this compound involved the reduction of corresponding aldoxime precursors, as documented in foundational organic chemistry literature. The compound gained prominence through its application in advanced synthetic methodologies, particularly in the work reported by researchers investigating template-directed synthesis protocols.
Rudolf Leuckart's pioneering work on benzylamine derivatives provided foundational knowledge that influenced subsequent research into substituted benzylamines, including dimethoxy variants. The systematic exploration of benzylamine chemistry established the groundwork for understanding how substituent patterns affect both synthetic accessibility and chemical reactivity. The specific case of this compound benefited from these early investigations into reductive amination techniques and related synthetic transformations.
Contemporary research has demonstrated the compound's utility in sophisticated synthetic applications, most notably in the preparation of oligorotaxanes through template-directed clipping approaches. These investigations have revealed the compound's exceptional performance as a building block in complex molecular assemblies, particularly when employed in thermodynamically controlled synthetic protocols. The development of efficient synthetic routes to this compound has enabled its widespread adoption in materials chemistry and supramolecular synthesis applications.
Nomenclature and Identification Systems
The systematic nomenclature and identification of this compound follows established conventions for aromatic amine compounds, with multiple identification systems providing comprehensive characterization data. The compound's official designation under the International Union of Pure and Applied Chemistry nomenclature system is (3,5-dimethoxyphenyl)methanamine, reflecting its structural composition as a methanamine derivative substituted with a dimethoxyphenyl group.
| Identification System | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 34967-24-3 |
| International Union of Pure and Applied Chemistry Name | (3,5-dimethoxyphenyl)methanamine |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Simplified Molecular Input Line Entry System | COC1=CC(=CC(=C1)CN)OC |
| International Chemical Identifier Key | YGZJTYCCONJJGZ-UHFFFAOYSA-N |
The compound is recognized under various synonymous designations across different chemical databases and literature sources. Common alternative names include 3,5-dimethoxybenzyl amine, benzenemethanamine 3,5-dimethoxy, and (3,5-dimethoxyphenyl)methylamine. The PubChem database assigns this compound the identifier number 420973, while the Molecular Design Limited database utilizes the number MFCD00052813 for systematic cataloging.
The Simplified Molecular Input Line Entry System representation (COC1=CC(=CC(=C1)CN)OC) provides a linear notation that accurately describes the compound's molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier string (InChI=1S/C9H13NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3) offers a standardized representation that ensures unambiguous identification across different chemical information systems.
Chemical Classification
This compound belongs to the broader chemical class of aromatic amines, specifically categorized as a substituted benzylamine derivative. The compound's classification reflects its structural characteristics, which include an aromatic benzene ring system substituted with methoxy groups and a primary amine functionality attached through a methylene bridge. This structural arrangement places the compound within the phenylmethylamine family, a group of compounds characterized by the presence of a phenyl group connected to an amine through a methylene linker.
The compound exhibits characteristics typical of both aromatic and benzylic systems, with the nitrogen atom positioned on a benzylic carbon rather than directly attached to the aromatic ring system. This structural feature significantly influences the compound's chemical reactivity and physical properties, distinguishing it from directly aromatic amines such as aniline derivatives. The benzylic positioning of the amine group results in basicity characteristics that more closely resemble aliphatic amines rather than aromatic amines, despite the presence of the aromatic ring system.
The methoxy substituents at the 3 and 5 positions of the benzene ring contribute electron-donating effects that influence both the electronic properties of the aromatic system and the overall reactivity profile of the compound. These substituents create a symmetrical substitution pattern that affects both physical properties such as melting point and solubility characteristics, as well as chemical behavior in various reaction conditions. The specific positioning of the methoxy groups also influences the compound's ability to participate in various chemical transformations and molecular recognition processes.
| Chemical Classification Category | Classification |
|---|---|
| Primary Chemical Class | Aromatic Amines |
| Secondary Classification | Benzylamine Derivatives |
| Tertiary Classification | Substituted Phenylmethylamines |
| Functional Group Classification | Primary Amines |
| Substitution Pattern | 3,5-Dimethoxy Substituted |
Significance in Organic Chemistry
The significance of this compound in contemporary organic chemistry stems primarily from its exceptional utility as a building block in advanced synthetic methodologies, particularly in the construction of complex supramolecular architectures. Research investigations have demonstrated the compound's pivotal role in template-directed synthesis protocols, where it serves as a key component in the formation of rotaxane structures through thermodynamically controlled clipping approaches. These applications have established the compound as an important synthetic intermediate in materials chemistry and supramolecular synthesis.
The compound's utility in rotaxane synthesis represents a significant advancement in supramolecular chemistry, where it functions as a stopper group in the preparation of oligorotaxanes with discrete numbers of recognition sites. Research has shown that the specific electronic and steric properties imparted by the 3,5-dimethoxy substitution pattern make this compound particularly effective in template-directed assembly processes. The ability to prepare well-defined, homogeneous rotaxanes with up to eleven components demonstrates the compound's exceptional performance in complex synthetic transformations.
Synthetic accessibility represents another crucial aspect of the compound's significance in organic chemistry. The compound can be efficiently prepared through multiple synthetic routes, including lithium aluminum hydride reduction of 3,5-dimethoxybenzaldoxime and reductive amination protocols. These established synthetic pathways ensure reliable access to the compound for research applications, supporting its widespread adoption in various synthetic programs. The availability of efficient synthetic methods has enabled systematic investigations into structure-activity relationships and optimization of synthetic protocols.
The compound's role in mechanistic studies has provided valuable insights into the fundamental principles governing template-directed synthesis and molecular recognition processes. Research investigations have revealed important details about cooperative effects in multi-component assembly processes, contributing to broader understanding of supramolecular chemistry principles. These mechanistic insights have implications beyond the specific applications of this compound, informing the design of related synthetic systems and expanding the scope of template-directed synthesis methodologies.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZJTYCCONJJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956422 | |
| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34967-24-3 | |
| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Procedure:
- Preparation of Oxime :
- React 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in a basic medium (e.g., sodium hydroxide or potassium carbonate) to form 3,5-dimethoxybenzaldoxime.
- Reduction :
- Dissolve the oxime in anhydrous tetrahydrofuran (THF).
- Add LiAlH4 slowly under an inert atmosphere (e.g., nitrogen or argon) while maintaining the reaction temperature below room temperature.
- Stir the reaction mixture for several hours until completion (as monitored by thin-layer chromatography, TLC).
- Workup :
- Quench the reaction with water and acidify with dilute hydrochloric acid.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the compound by recrystallization or column chromatography.
Key Reaction:
$$
\text{C9H11NO2} + \text{LiAlH4} \longrightarrow \text{C9H13NO2} + \text{LiOH} + \text{Al(OH)3}
$$
Notes:
- The reaction is highly efficient and provides good yields.
- Care must be taken during quenching due to the exothermic nature of LiAlH4 reactions.
Amination of 3,5-Dimethoxybenzyl Halides
This method utilizes 3,5-dimethoxybenzyl chloride or bromide as a precursor and involves nucleophilic substitution with ammonia or amines.
Procedure:
- Preparation of Benzyl Halide :
- React 3,5-dimethoxybenzyl alcohol with a halogenating agent such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) in an inert solvent like benzene or dichloromethane.
- Amination :
- Dissolve the benzyl halide in a polar aprotic solvent like acetonitrile.
- Add excess ammonia or an amine under reflux conditions.
- Monitor the reaction progress via TLC or gas chromatography (GC).
- Isolation :
- Extract the product using an organic solvent and purify by distillation or recrystallization.
Key Reaction:
$$
\text{C9H11BrO2} + \text{NH3} \longrightarrow \text{C9H13NO2} + \text{HBr}
$$
Notes:
- This method is versatile and allows for modifications to introduce different substituents on the amine group.
- The choice of solvent and temperature significantly affects yields.
Reductive Amination of 3,5-Dimethoxybenzaldehyde
Reductive amination is a one-pot process that combines condensation and reduction steps.
Procedure:
- Condensation :
- Mix 3,5-dimethoxybenzaldehyde with ammonia or an amine in ethanol or methanol.
- Add a catalytic amount of acetic acid to facilitate imine formation.
- Reduction :
- Add a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst to reduce the imine to the corresponding amine.
- Purification :
- Remove solvents under reduced pressure.
- Purify the product by recrystallization from ethanol or chromatography.
Key Reaction:
$$
\text{C9H10O3} + \text{NH3} + \text{NaBH4} \longrightarrow \text{C9H13NO2} + \text{NaBO2}
$$
Notes:
- This method is efficient and avoids the use of hazardous reagents like LiAlH4.
- It is suitable for large-scale synthesis due to its simplicity.
Data Summary Table
Scientific Research Applications
Organic Synthesis
3,5-Dimethoxybenzylamine serves as a versatile building block in organic synthesis. Its unique methoxy groups allow for selective reactions in the preparation of complex molecules.
- Synthetic Routes :
- Reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride.
- Catalytic hydrogenation processes in industrial settings.
Pharmaceutical Development
This compound has been explored in the synthesis of various pharmaceutical agents. Its derivatives have shown potential pharmacological activities.
- Case Study : Research indicates that derivatives of this compound may exhibit uterotonic properties, making them candidates for further pharmacological investigation.
Analytical Chemistry
This compound is utilized as a reagent in analytical methods.
- Application Example : It acts as a pre-column fluorescence derivatization reagent for the determination of biomolecules like serotonin in plasma samples.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Building block for complex molecule preparation | Synthesis of alkaloids and pharmaceuticals |
| Pharmaceutical | Intermediate in drug synthesis | Uterotonic agents derived from this compound |
| Analytical Chemistry | Reagent for biomolecule analysis | Fluorescence derivatization for serotonin detection |
| Material Science | Component in the development of new materials | Used in creating advanced polymeric structures |
Case Study 1: Derivatization for Serotonin Detection
A study demonstrated the effectiveness of this compound as a derivatization agent in spectrofluorimetric analysis of serotonin. The method involved reacting the compound with serotonin under slightly alkaline conditions to form highly fluorescent derivatives detectable at low concentrations. This application highlights its significance in biochemical assays and diagnostics.
Case Study 2: Synthesis of Alkaloids
Research has shown that this compound can be employed in the total synthesis of complex alkaloids such as (±)-oxocrinine. The synthesis process involves multiple steps including anodic oxidation and hydrolysis, showcasing its utility in natural product chemistry.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxybenzylamine involves its interaction with various molecular targets, depending on its application. For instance, in organic synthesis, it acts as a nucleophile, participating in substitution reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations:
- Symmetry vs. Reactivity : The 3,5-substitution pattern in this compound provides symmetry, which often enhances crystallinity and stability compared to asymmetric analogs like 2,4-dimethoxybenzylamine .
- Electronic Effects : Methoxy groups in this compound increase electron density on the aromatic ring, favoring electrophilic substitutions, whereas 4-trifluoromethylbenzylamine ’s CF₃ group withdraws electrons, altering reaction pathways .
- Solubility: The two methoxy groups in this compound improve solubility in polar aprotic solvents (e.g., DMF, DCM) compared to non-polar analogs like 3-methoxybenzylamine .
Stability and Reactivity
- Protecting Group Utility: this compound serves as a chemoselective protecting group in nitroquinoxaline synthesis, outperforming PMBAM (p-methoxybenzylamine) due to its resistance to hydrogenolysis .
Biological Activity
3,5-Dimethoxybenzylamine is an organic compound characterized by its molecular formula . It is a derivative of benzylamine, with two methoxy groups attached to the benzene ring at the 3 and 5 positions. This compound has garnered attention for its potential biological activities, particularly in modulating cellular functions and serving as an intermediate in organic synthesis.
This compound influences various biochemical pathways, impacting cell signaling, gene expression, and metabolic processes. It has been shown to affect the activity of kinases and phosphatases, which are critical in phosphorylation states of signaling proteins. This modulation can lead to significant alterations in cellular metabolism and gene expression patterns.
- Synthesis : It is often synthesized as part of complex organic molecules and has been utilized in the preparation of rotaxanes—molecular machines that have applications in nanotechnology.
- Cellular Effects : The compound is known to interact with enzymes, acting as either an inhibitor or activator depending on the context. For instance, it may bind to enzyme active sites, blocking substrate access and inhibiting activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. In particular, it has demonstrated selective toxicity towards malignant cells while showing reduced toxicity towards non-malignant cells. This selectivity suggests potential applications in cancer therapy .
| Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (promyelocytic leukemia) | 12.5 | 2.0 |
| HSC-2 (squamous cell carcinoma) | 10.0 | 2.5 |
| Human gingival fibroblasts | >100 | - |
Animal Models
In animal models, the biological effects of this compound have been shown to be dose-dependent. Low doses may exhibit minimal toxicity while higher doses can induce oxidative stress and apoptosis. This dose-response relationship is crucial for determining safe therapeutic windows.
Metabolic Pathways
The compound undergoes metabolic transformations primarily through oxidative deamination, resulting in the formation of aldehydes and acids. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential side effects of this compound.
Transport and Distribution
This compound's transport within biological systems is mediated by specific transporters, allowing it to accumulate in targeted cellular compartments such as mitochondria or the endoplasmic reticulum. This localization is vital for its biological activity.
Case Study 1: Antineoplastic Activity
A study focusing on dimeric compounds related to this compound found that certain derivatives exhibited significant antitumor activity against human malignant cells while sparing non-malignant cells . The mechanism involved activation of apoptotic pathways through caspase activation.
Case Study 2: Synthesis and Evaluation
In another investigation, the synthesis of various analogs of this compound was performed to explore structure-activity relationships. Some analogs showed moderate inhibitory activity against pathogens like Staphylococcus aureus and Cryptococcus neoformans, indicating potential applications in antimicrobial therapies .
Q & A
Basic Questions
Q. What are the established laboratory-scale synthesis methods for 3,5-Dimethoxybenzylamine?
- Methodology :
- Reductive Amination : React 3,5-dimethoxybenzaldehyde with ammonium acetate and sodium cyanoborohydride in ethanol under reflux, followed by purification via vacuum distillation .
- Gabriel Synthesis : Use phthalimide potassium salt with 3,5-dimethoxybenzyl bromide, followed by hydrazinolysis to release the amine .
- Key Considerations : Monitor reaction progress via TLC and optimize pH (e.g., glacial acetic acid as a catalyst) to improve yields .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Techniques :
- FT-IR : Identify primary amine stretches (N-H ~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Analyze methoxy protons (δ ~3.7 ppm) and benzylamine CH₂ signals (δ ~3.8–4.0 ppm) .
- GC-MS : Confirm purity and molecular ion peak (m/z 167.21) .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- HMIS Classification : Health Hazard 2 (moderate risk); use gloves, goggles, and fume hoods .
- Storage : Store in airtight containers at ≤4°C to prevent degradation. Avoid prolonged exposure to light .
- Disposal : Follow local regulations for amine-containing waste; neutralize with dilute HCl before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve this compound yields in multi-step syntheses?
- Strategies :
- Catalyst Screening : Test alternatives to NaBH₃CN (e.g., Pd/C hydrogenation) for reductive amination .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for reaction efficiency .
- Temperature Control : Lower reflux temperatures (e.g., 60°C vs. 80°C) to reduce side reactions .
Q. How should researchers resolve contradictions in bioactivity data for this compound derivatives?
- Approaches :
- Assay Standardization : Use Kirby-Bauer disk diffusion with consistent inoculum density (e.g., 0.5 McFarland standard) for antimicrobial studies .
- Replication : Repeat experiments across independent labs to control for batch variability .
- Data Transparency : Adhere to open-data practices (e.g., sharing raw NMR/GC files) to enable cross-validation .
Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?
- Applications :
- Triazole Derivatives : React with substituted benzaldehydes to form Schiff bases, followed by cyclization for antifungal agents .
- Coumarin Hybrids : Condense with 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde to develop antimicrobial scaffolds .
- Mechanistic Insight : The electron-donating methoxy groups enhance nucleophilicity, facilitating C-N bond formation in heterocycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
